

Dopropidil: A Technical Guide to its Chemical Structure and Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dopropidil is a novel anti-anginal agent characterized by its activity as an intracellular calcium ion modulating agent. This technical guide provides a comprehensive overview of the chemical structure and known physicochemical properties of **Dopropidil**. The document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed information on the molecule's characteristics, alongside standardized experimental protocols for their determination. While specific experimental data for **Dopropidil** is limited in publicly accessible literature, this guide compiles available information and presents it in a structured format, including tabulated data and a proposed signaling pathway, to facilitate further investigation and application.

Chemical Structure and Identification

Dopropidil is a synthetic compound with a complex molecular architecture. Its systematic IUPAC name is 1-[1-(2-methylpropoxy)-3-(1-prop-1-ynylcyclohexyl)oxypropan-2-yl]pyrrolidine. [1] The key structural features include a pyrrolidine ring, a cyclohexyl group with a propynyl substituent, and an isobutoxy ether moiety.



Identifier	Value
IUPAC Name	1-[1-(2-methylpropoxy)-3-(1-prop-1-ynylcyclohexyl)oxypropan-2-yl]pyrrolidine[1]
CAS Number	79700-61-1
Molecular Formula	C20H35NO2[1][2]
Molecular Weight	321.5 g/mol [1]
SMILES String	CC#CC1(CCCCC1)OCC(COCC(C)C)N2CCCC 2[1]
InChI Key	FITWYAUFKJXWPL-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, including absorption, distribution, metabolism, and excretion (ADME). The available data for **Dopropidil** are summarized below.

Property	Value
Melting Point	Not available
Boiling Point	413 °C at 760 mmHg[2]
Density	0.99 g/cm ³ [2]
Solubility	Soluble in DMSO[3]
рКа	Not available
LogP	3.80410[2]
Flash Point	113 °C[2]

Mechanism of Action and Signaling Pathway

Dopropidil is described as a novel anti-anginal agent with intracellular calcium antagonist activity.[1][2] Its mechanism of action is centered on the modulation of intracellular calcium ion



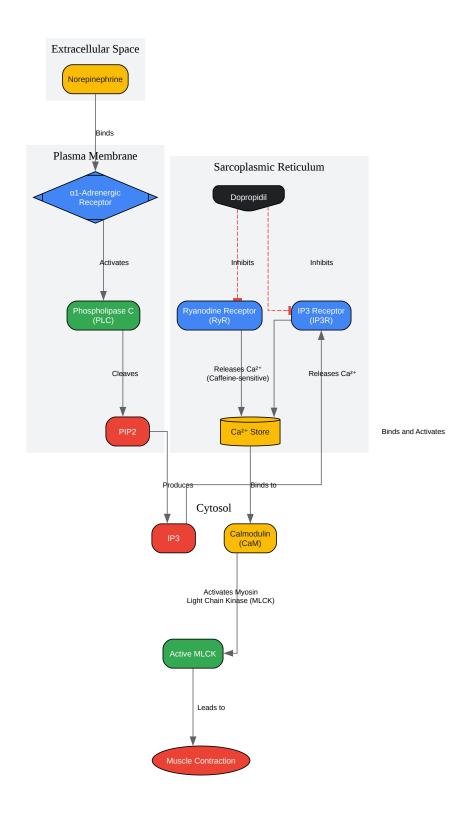




concentrations, which plays a crucial role in cardiac and vascular smooth muscle function. In vitro studies have shown that **Dopropidil** can inhibit caffeine-induced contractions in rabbit renal arteries with an IC50 of 30.0 μ M, suggesting an interaction with ryanodine receptors on the sarcoplasmic reticulum.[1][2] Furthermore, it inhibits norepinephrine-induced responses with IC50 values of 2.7 and 29.8 μ M, indicating an interference with calcium signaling pathways activated by adrenergic stimulation.[1][2]

Based on its characterization as an intracellular calcium antagonist, a proposed signaling pathway for **Dopropidil**'s action in a vascular smooth muscle cell is depicted below. This pathway illustrates how **Dopropidil** may interfere with calcium release from the sarcoplasmic reticulum, leading to vasodilation.





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Proposed signaling pathway of **Dopropidil** in vascular smooth muscle cells.



Experimental Protocols

While specific experimental protocols for the characterization of **Dopropidil** are not detailed in the available literature, the following sections outline standard methodologies for determining the key physicochemical properties of a lipophilic, basic pharmaceutical compound like **Dopropidil**.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical physical property indicating its purity.

Methodology: Capillary Melting Point Method

- Sample Preparation: A small amount of finely powdered, dry **Dopropidil** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated digital melting point apparatus is used.
- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 30 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.
- Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it completely liquefies (clear point) are recorded as the melting range.



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Workflow for Melting Point Determination.

Determination of pKa

The ionization constant (pKa) is crucial for understanding the solubility and permeability of a drug at different physiological pH values. As **Dopropidil** contains a basic nitrogen atom in the pyrrolidine ring, determining its pKa is important.

Methodology: Potentiometric Titration

- Solution Preparation: A standard solution of **Dopropidil** (e.g., 0.01 M) is prepared in a co-solvent system (e.g., methanol/water) if aqueous solubility is low. The ionic strength is adjusted with a neutral salt (e.g., 0.1 M KCl).
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).
- pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.



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Workflow for pKa Determination.



Determination of Aqueous Solubility

Aqueous solubility is a key factor influencing drug dissolution and absorption.

Methodology: Shake-Flask Method

- Sample Preparation: An excess amount of **Dopropidil** is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4).
- Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
- Sample Processing: The suspensions are filtered through a non-adsorbing filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
- Quantification: The concentration of **Dopropidil** in the clear filtrate is determined using a
 validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with
 UV detection.



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Workflow for Aqueous Solubility Determination.

Conclusion

Dopropidil presents an interesting pharmacological profile as an intracellular calcium antagonist. This guide has summarized the currently available data on its chemical structure



and physicochemical properties. While some key experimental values are not publicly available, the provided standardized protocols offer a framework for their determination. A deeper understanding of its specific molecular interactions within the calcium signaling cascade is necessary to fully elucidate its mechanism of action and therapeutic potential. Further research is warranted to fill the existing data gaps and to explore the full clinical utility of **Dopropidil**.

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